molecular formula C14H14N2OS2 B2441058 (E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476307-93-4

(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2441058
CAS RN: 476307-93-4
M. Wt: 290.4
InChI Key: SRXIRAVQDMNAFE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a compound that has been studied for its potential in inhibiting certain kinases. It is a part of a series of “tetrahydrobenzo[d]thiazoles” that were synthesized . This compound has shown significant dual kinase inhibitory activity .


Synthesis Analysis

The compound was designed as a novel lead from Hit15, which was identified in silico as a dual kinase inhibitor against CK2 and GSK3β . The structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking .


Molecular Structure Analysis

The compound is a part of a series of "tetrahydrobenzo[d]thiazoles" . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .


Chemical Reactions Analysis

The compound has shown the highest dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β . This suggests that it can effectively inhibit these kinases, which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .

Scientific Research Applications

Acrylamide Research Applications

Chemistry and Biochemistry

Acrylamides, like the one , are extensively studied for their industrial applications, toxicological effects, and presence in foods processed at high temperatures. The compound's structural relatives are used in polyacrylamide synthesis, with applications ranging from soil conditioning to wastewater treatment and as a support medium in protein electrophoresis (Friedman, 2003). Understanding the chemistry, biochemistry, and safety of acrylamides is crucial for mitigating their potential health impacts and optimizing their industrial uses.

Mitigation Strategies

Research on acrylamides has led to the development of strategies aimed at reducing their levels in food products, thereby minimizing exposure and potential toxic effects. These strategies include altering food processing conditions and employing specific additives that can inhibit acrylamide formation (Friedman & Levin, 2008). Such research is critical for improving food safety without compromising on quality or consumer acceptance.

Mechanism of Action

The compound works by inhibiting Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner . By inhibiting these kinases, it prevents PTEN deactivation more efficiently .

properties

IUPAC Name

(E)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c17-13(8-7-10-4-3-9-18-10)16-14-15-11-5-1-2-6-12(11)19-14/h3-4,7-9H,1-2,5-6H2,(H,15,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXIRAVQDMNAFE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.